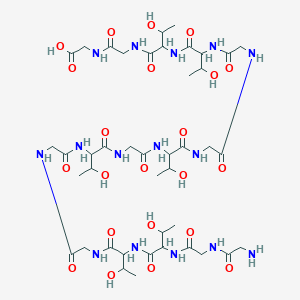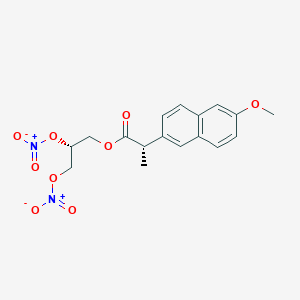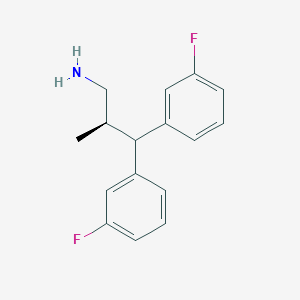![molecular formula C21H27N3O2S2 B10837910 (1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)
(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RP-66784 is a small molecular drug initially developed by Sanofi. It functions as a potassium channel blocker, specifically targeting the Kv7.2 subunit of voltage-gated potassium channels. This compound was primarily researched for its potential therapeutic applications in treating cardiovascular diseases, such as hypertension and angina pectoris .
Vorbereitungsmethoden
The synthesis of RP-66784 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves coupling the intermediate with a suitable reagent under specific reaction conditions to yield RP-66784. Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the purification of the compound .
Analyse Chemischer Reaktionen
RP-66784 undergoes various chemical reactions, including:
Oxidation: RP-66784 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RP-66784 may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the behavior of potassium channel blockers.
Biology: Investigated for its effects on cellular potassium channels and its potential role in modulating cellular excitability.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly hypertension and angina pectoris.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels
Wirkmechanismus
RP-66784 exerts its effects by blocking the Kv7.2 subunit of voltage-gated potassium channels. This inhibition leads to a decrease in potassium ion flow through the channel, which in turn affects the membrane potential and cellular excitability. The molecular targets and pathways involved include the modulation of potassium ion conductance and the subsequent impact on cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
RP-66784 can be compared with other potassium channel blockers such as:
XE991: Another Kv7.2 channel blocker with similar mechanisms of action.
Linopirdine: A compound that also targets potassium channels but has different pharmacokinetic properties.
Retigabine: A potassium channel opener that contrasts with RP-66784’s blocking action.
The uniqueness of RP-66784 lies in its specific targeting of the Kv7.2 subunit and its potential therapeutic applications in cardiovascular diseases .
Eigenschaften
Molekularformel |
C21H27N3O2S2 |
|---|---|
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C21H27N3O2S2/c1-22-20(27)21(18-9-7-14-23-16-18)13-6-5-8-17(21)12-15-24-28(25,26)19-10-3-2-4-11-19/h2-4,7,9-11,14,16-17,24H,5-6,8,12-13,15H2,1H3,(H,22,27)/t17-,21+/m1/s1 |
InChI-Schlüssel |
GLFXCUUHWBFHSB-UTKZUKDTSA-N |
Isomerische SMILES |
CNC(=S)[C@]1(CCCC[C@@H]1CCNS(=O)(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Kanonische SMILES |
CNC(=S)C1(CCCCC1CCNS(=O)(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837846.png)
![11-Ethyl-6,8,9-trimethyl-pyrido[3,2-c][2,1,5]benzothiadiazepine 5,5-dioxide](/img/structure/B10837848.png)

![(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)
![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)

![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)

![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)
![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)
![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)